molecular formula C21H21N5O2 B12165215 6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

Cat. No.: B12165215
M. Wt: 375.4 g/mol
InChI Key: WWZQUBNUIFVZJT-UHFFFAOYSA-N
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Description

The compound 6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione is a polycyclic heterocyclic molecule featuring:

  • A fused tetracyclic core with five nitrogen atoms (pentazatetracyclo framework).
  • Substituents: Three methyl groups at positions 6, 6, and 13; a phenyl group at position 2; and two ketone (dione) groups at positions 4 and 15.
  • Molecular formula: C₂₃H₂₀N₅O₂ (MW: 406.44 g/mol).

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

6,6,13-trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

InChI

InChI=1S/C21H21N5O2/c1-11-22-20-24-19(28)17-15(12-7-5-4-6-8-12)16-13(23-18(17)26(20)25-11)9-21(2,3)10-14(16)27/h4-8,15,23H,9-10H2,1-3H3,(H,22,24,25,28)

InChI Key

WWZQUBNUIFVZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=CC=C5)C(=O)NC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions, such as the use of strong acids or bases as catalysts. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems ensures consistency and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Framework and Heteroatom Variations

Triazatetracyclo Analog ()
  • Compound : 9-Ethyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0.0]heptadeca-1(17),2(7),3,5,11,13,15-heptaene.
  • Formula : C₁₇H₁₇N₃ (MW: 263.35 g/mol).
  • Key Differences :
    • Contains three nitrogen atoms (vs. five in the target).
    • Ethyl and methyl substituents on the central ring (vs. phenyl and trimethyl groups in the target).
Thiatetracyclo Analog ()
  • Compound : 2,9-Diphenyl-17λ⁶-thiatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene-17,17-dione.
  • Formula : C₂₃H₁₆O₂S (MW: 364.44 g/mol).
  • Key Differences :
    • Sulfur atom replaces one nitrogen in the tetracyclic framework.
    • Two phenyl substituents (vs. one phenyl and three methyl groups in the target).
  • Implications : Sulfur introduces distinct electronic effects (e.g., increased lipophilicity) and may influence crystallinity, as evidenced by its resolved crystal structure .

Substituent-Driven Functional Variations

Methylated Aza-Cyclodextrin Derivatives ()
  • Compound : 2,3,13,14-Tetramethyl-1,4,12,15-tetraazacyclododecane.
  • Key Differences :
    • Simpler macrocyclic structure with four nitrogen atoms and methyl groups.
    • Lacks fused aromatic rings and dione functionalities.
  • Implications : Methylation in macrocycles often enhances stability and metal-binding properties, but the absence of fused rings limits π-π stacking interactions compared to the target compound .
Dione-Containing Analog ()
  • Compound : Triaza-tetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione.
  • Key Differences: Three nitrogen atoms and two dione groups. No phenyl or methyl substituents.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Substituents Biological Activity (Evidence)
Target Compound (hypothetical) C₂₃H₂₀N₅O₂ 406.44 Pentazatetracyclo, 5N, 4 fused rings 6,6,13-Trimethyl, 2-Phenyl, 4,17-dione Not reported
9-Ethyl-9-methyl-8,10,17-triazatetracyclo[...] () C₁₇H₁₇N₃ 263.35 Triazatetracyclo, 3N, 3 fused rings Ethyl, Methyl Not specified
2,9-Diphenyl-17λ⁶-thiatetracyclo[...]dione () C₂₃H₁₆O₂S 364.44 Thiatetracyclo, 1S, 4 fused rings 2 Phenyl, 17,17-dione Crystal structure resolved
Triaza-tetracyclo[...]dione () C₁₄H₁₀N₃O₂ 260.25 Triazatetracyclo, 3N, 4 fused rings 4,7-dione Not reported
13-Hydroxy-4,16-dimethyl-4,16-diaza-pentacyclo[...]dione () C₁₈H₂₀N₂O₃ 312.37 Pentacyclic, 2N, hydroxy and methyl groups Hydroxy, Methyl Not specified

Research Implications and Gaps

  • Biological Potential: Structural parallels to microbial redox-cofactor BGCs () suggest possible antitumor or antimicrobial activity, but empirical validation is needed.
  • Contradictions : focuses on microbial biosynthesis, whereas the target compound’s synthetic origin (if applicable) may limit direct biological relevance.

Biological Activity

The compound 6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione is a complex organic molecule with potential biological activities. Its unique structure suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H30N5O2\text{C}_{18}\text{H}_{30}\text{N}_5\text{O}_2

This compound features a tetracyclic framework with multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to 6,6,13-trimethyl derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for Gram-positive and Gram-negative bacteria.
  • Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines:

  • MTT Assay Results : The compound displayed a dose-dependent inhibition of cell proliferation in A549 lung cancer cells.
  • Molecular docking studies suggest strong interactions with key targets involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of the compound against a panel of bacteria:

Bacteria SpeciesMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

This data suggests that the compound has potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In another study focusing on its anticancer potential:

Cell LineIC50 (µM)
A549 (Lung Cancer)15
HeLa (Cervical Cancer)20

The results indicate that the compound can effectively inhibit cell growth in these cancer types .

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Membrane Disruption : Antimicrobial activity is likely due to disruption of bacterial cell membranes.
  • Target Interaction : Molecular docking studies reveal potential binding sites on proteins crucial for cancer cell survival .

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